An In-depth Technical Guide to the Chemical Structure of 1,4-Dioxane-2,3-diol
An In-depth Technical Guide to the Chemical Structure of 1,4-Dioxane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxane-2,3-diol is a heterocyclic organic compound belonging to the dioxane family. Its structure, featuring a six-membered ring containing two oxygen atoms and two hydroxyl groups on adjacent carbons, allows for cis- and trans-isomerism, influencing its physical and chemical properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectral data of 1,4-Dioxane-2,3-diol. While its direct biological activities and specific roles in signaling pathways are not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry and drug design.
Chemical Structure and Identification
The chemical structure of 1,4-Dioxane-2,3-diol is characterized by a saturated six-membered ring with oxygen atoms at positions 1 and 4, and hydroxyl groups at positions 2 and 3. The presence of two stereocenters at C2 and C3 gives rise to cis and trans diastereomers.
Table 1: Chemical Identifiers for 1,4-Dioxane-2,3-diol
| Identifier | Value |
| IUPAC Name | 1,4-dioxane-2,3-diol[1] |
| Molecular Formula | C4H8O4[1] |
| CAS Number | 4845-50-5[1] |
| SMILES | C1COC(C(O1)O)O[1] |
| InChI Key | YLVACWCCJCZITJ-UHFFFAOYSA-N[1] |
| Synonyms | 2,3-Dihydroxy-1,4-dioxane, p-Dioxane-2,3-diol[1] |
Physicochemical Properties
The physical and chemical properties of 1,4-Dioxane-2,3-diol are influenced by its structure, particularly the presence of hydroxyl groups which allows for hydrogen bonding.
Table 2: Physicochemical Properties of 1,4-Dioxane-2,3-diol
| Property | Value | Source |
| Molecular Weight | 120.10 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 91-95 °C (lit.) | |
| Assay | 98% |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1,4-Dioxane-2,3-diol, the expected signals would correspond to the protons of the dioxane ring and the hydroxyl groups. A reference from ChemicalBook indicates the following peaks: δ 6.48, 4.320, 3.818, and 3.41 (signal overlapped by H2O).[2] Without further experimental details, assigning these peaks definitively is challenging.
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¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. PubChem indicates the availability of a ¹³C NMR spectrum, but detailed peak assignments are not provided.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 1,4-Dioxane-2,3-diol is expected to show characteristic absorption bands for the O-H and C-O functional groups. The presence of a broad band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl groups' stretching vibrations. C-O stretching vibrations are typically observed in the 1000-1300 cm⁻¹ region. PubChem lists the availability of FTIR spectra for this compound.[1] A commercial supplier also notes that the infrared spectrum of their product conforms to the expected structure.[3]
Mass Spectrometry (MS)
Experimental Protocols
General Synthesis Approach: Acetalization
The formation of 1,4-Dioxane-2,3-diol can be conceptually approached through the acid-catalyzed reaction of ethylene (B1197577) glycol with glyoxal. This reaction is a classic example of cyclic acetal (B89532) formation.
Reaction Scheme:
General Experimental Considerations for Acetal Synthesis:
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Reactants: Equimolar amounts of the diol (ethylene glycol) and the dialdehyde (B1249045) (glyoxal) are typically used.
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Catalyst: A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid is required.[4][5]
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Solvent: A non-polar organic solvent that allows for the azeotropic removal of water (e.g., toluene, benzene) is often employed to drive the reaction to completion.
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Reaction Conditions: The reaction mixture is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.[6]
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Work-up: After the reaction is complete, the acid catalyst is neutralized, and the product is isolated and purified, often through recrystallization or chromatography.
Note: The above is a generalized protocol for acetal formation. The specific conditions, such as reaction time, temperature, and purification method, for the synthesis of 1,4-Dioxane-2,3-diol would need to be optimized.
Signaling Pathways and Biological Activity
Currently, there is a significant lack of specific information in the public domain regarding the biological activities and involvement in signaling pathways of 1,4-Dioxane-2,3-diol. Much of the available toxicological data pertains to the parent compound, 1,4-dioxane, which is classified as a probable human carcinogen.[7]
Given the absence of specific data on signaling pathways for 1,4-Dioxane-2,3-diol, a diagrammatic representation of such a pathway cannot be provided at this time.
Logical Relationships and Workflows
Structure-Property Relationship
The chemical structure of 1,4-Dioxane-2,3-diol directly influences its properties and potential applications. The diagram below illustrates this relationship.
References
- 1. 1,4-Dioxane-2,3-diol | C4H8O4 | CID 96170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-DIOXANE-2,3-DIOL(4845-50-5) 1H NMR spectrum [chemicalbook.com]
- 3. 1,4-Dioxane-2,3-diol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. ijsdr.org [ijsdr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
